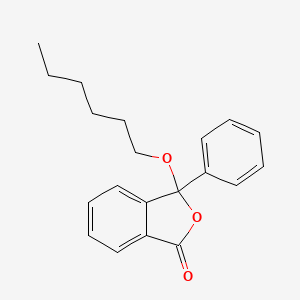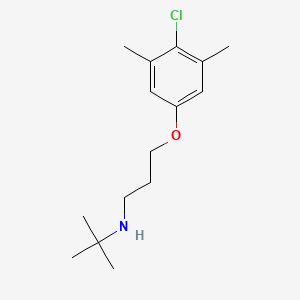
N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine, also known as Venlafaxine, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that is used in the treatment of depression, anxiety, and other mood disorders. The chemical structure of Venlafaxine is complex, and its synthesis method is equally complex. In
Wirkmechanismus
N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine works by blocking the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters in the synapse. This leads to an increase in mood and a decrease in anxiety and other mood disorders. N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine also has some affinity for dopamine receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to an increase in mood and a decrease in anxiety and other mood disorders. N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine has also been shown to have some effects on dopamine receptors, which may contribute to its antidepressant effects. N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine has been shown to have some cardiovascular effects, including an increase in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying depression, anxiety, and other mood disorders. Another advantage is that it is relatively easy to administer and has a relatively low toxicity profile. One limitation is that it can be difficult to control for individual differences in response to the drug, which can make it difficult to draw conclusions from the data.
Zukünftige Richtungen
There are a number of future directions for research on N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine. One direction is to study its efficacy in the treatment of other medical conditions, such as chronic pain and hot flashes. Another direction is to study its effects on other neurotransmitters and receptors in the brain, such as the glutamate system. Finally, there is a need for more research on the long-term effects of N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine on the brain and body, as well as its potential for abuse and addiction.
Synthesemethoden
The synthesis of N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine involves several steps, including the condensation of 4-chloro-3,5-dimethylphenol with tert-butylamine to form N-(tert-butyl)-4-chloro-3,5-dimethylphenylamine, which is then reacted with epichlorohydrin to form N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine. The synthesis method of N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine is complex and requires careful attention to detail to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine has been extensively studied for its efficacy in the treatment of depression, anxiety, and other mood disorders. It has also been studied for its potential use in the treatment of chronic pain, hot flashes, and other medical conditions. N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine has been shown to be effective in treating depression and anxiety in clinical trials, and it is one of the most commonly prescribed antidepressants in the world.
Eigenschaften
IUPAC Name |
N-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-11-9-13(10-12(2)14(11)16)18-8-6-7-17-15(3,4)5/h9-10,17H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKROKOFYWCBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

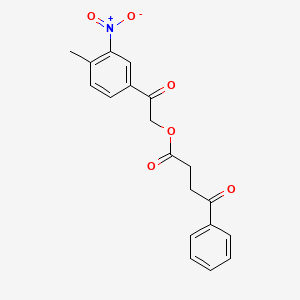
![1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5158271.png)
![1-(3-chlorobenzyl)-N-methyl-N-[3-(1-piperidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158287.png)

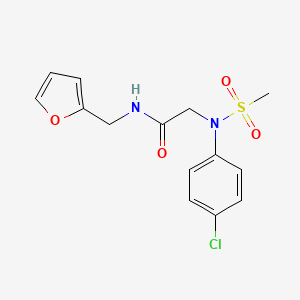
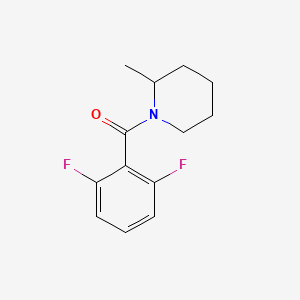
![N-[2-(1-piperidinyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5158317.png)
![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)

![4-(4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5158331.png)
![2-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B5158337.png)
![1,3,7-trimethyl-8-[4-(4-nitrophenyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5158351.png)
![1-{4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158357.png)
